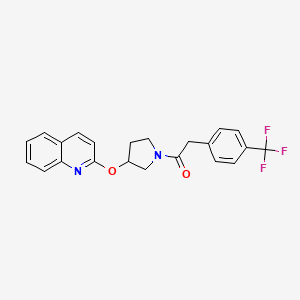

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-(3-quinolin-2-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N2O2/c23-22(24,25)17-8-5-15(6-9-17)13-21(28)27-12-11-18(14-27)29-20-10-7-16-3-1-2-4-19(16)26-20/h1-10,18H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFVOVIYLSTIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring a quinoline moiety and a trifluoromethyl phenyl group, suggests diverse interactions with biological macromolecules, including proteins and nucleic acids.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 372.36 g/mol. The structural components include:

- Quinoline Ring : Known for its ability to intercalate into DNA, potentially disrupting replication.

- Pyrrolidine Moiety : Enhances the compound's lipophilicity and metabolic stability.

- Trifluoromethyl Phenyl Group : Increases binding affinity to protein targets, enhancing biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- DNA Intercalation : The quinoline component can insert itself between DNA bases, inhibiting transcription and replication processes.

- Protein Binding : The trifluoromethyl group enhances interactions with specific proteins, potentially inhibiting their enzymatic functions or altering signaling pathways.

Biological Activity and Research Findings

Research on similar quinoline derivatives indicates potential anticancer properties. For instance, compounds that share structural similarities have been shown to inhibit mTOR signaling pathways, which are critical for cell growth and proliferation. The following table summarizes findings related to the biological activity of quinoline derivatives:

Case Studies

- Anticancer Activity : A study exploring quinoline derivatives demonstrated that compounds with similar structures inhibited cancer cell proliferation via mTOR pathway modulation. The findings suggested that modifications to the quinoline structure could enhance selectivity and potency against cancer cell lines.

- Antimicrobial Properties : Other research has indicated that quinoline derivatives exhibit antimicrobial activities against various pathogens. This suggests that this compound may also possess similar properties, warranting further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone and related compounds:

Key Comparative Insights

Heterocyclic Core Variations: The quinoline-pyrrolidine scaffold in the target compound contrasts with pyridine-piperazine systems in UDO and UDD . Pyrrolidine vs. piperazine: The five-membered pyrrolidine offers greater rigidity than six-membered piperazine, which could influence binding kinetics and selectivity .

Substituent Effects: Trifluoromethylphenyl vs. fluorophenyl: The trifluoromethyl group’s stronger electron-withdrawing nature and hydrophobicity may improve target affinity and metabolic stability compared to mono-fluorinated analogs . Quinolin-2-yloxy vs. quinolin-8-yloxy (): The position of the quinoline ether linkage (2-yl vs.

Synthetic Methodologies: The target compound’s synthesis likely involves multi-step coupling of quinoline and pyrrolidine precursors, whereas analogs like 2-(4-methylpyridin-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanethione employ microwave-assisted thionation, highlighting divergent approaches to heterocycle functionalization .

Biological Activity: While UDO and UDD exhibit anti-Trypanosoma cruzi activity via CYP51 inhibition , the target compound’s pyrrolidine-quinoline architecture may favor alternative targets, such as topoisomerases or kinase enzymes common in cancer pathways . The USP14 inhibitor () shares a pyrrolidine-ethanone backbone but lacks the quinoline moiety, underscoring the importance of the quinoline group in dictating target specificity .

Pharmacokinetic Considerations: The trifluoromethyl group enhances membrane permeability compared to nitro- or chlorophenyl substituents in analogs like 1-(4-nitrophenyl)-2-(4-quinolinyl)-1-ethanone (), which may suffer from higher metabolic clearance due to the nitro group’s reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.